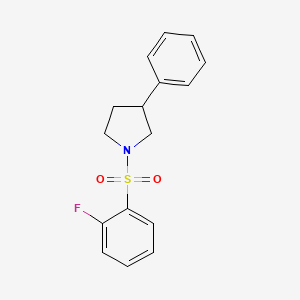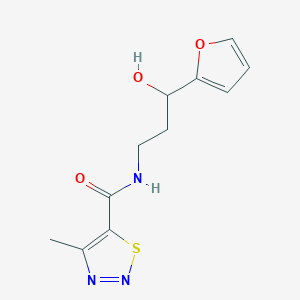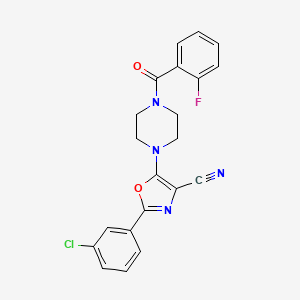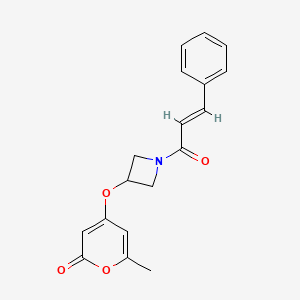
1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various organic transformations. For instance, β-ketosulfones, which are active C–H acids, have been widely used as nucleophiles in many organic transformations . They have been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .Chemical Reactions Analysis
Sulfones, which “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” is related to, have been employed as versatile intermediates for the preparation of various product classes . They have been used in reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and are involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Research into 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine and its analogs has led to significant discoveries in the field of drug discovery, particularly in the development of RORγt inverse agonists. A study by Duan et al. (2019) highlighted the discovery of a new phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists through structure-based design. These compounds demonstrated excellent selectivity, desirable in vitro properties, and potent inhibition of IL-17 production, showing promise for therapeutic applications in autoimmune diseases (Duan et al., 2019).
Metabolic Activation Studies
The metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs containing a fluoropyrrolidine moiety was explored by Xu et al. (2004). This study demonstrated the potential for these compounds to undergo bioactivation, forming chemically reactive intermediates. Such findings are crucial for understanding the metabolic pathways and potential toxicity of new pharmacological agents (Xu et al., 2004).
Antimicrobial Activity
Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, demonstrating significant antimicrobial activity. These compounds, related to the chemical class of this compound, showed potent activity against bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Janakiramudu et al., 2017).
Fluorination Techniques
Umemoto et al. (2010) discovered a new phenylsulfur trifluoride that exhibits high thermal stability and resistance to aqueous hydrolysis. This compound, related to the fluorination capabilities of this compound derivatives, represents a novel fluorinating agent with diverse applications, including deoxofluoro-arylsulfinylation with high stereoselectivity. Such advances are critical for the development of fluorinated pharmaceuticals and agrochemicals (Umemoto et al., 2010).
Electroluminescent Properties
Zhao et al. (2015) synthesized heteroleptic functional Ir(III) complexes bearing different fluorinated aromatic sulfonyl groups, demonstrating intense yellow phosphorescence with high quantum yields. The study illustrates the potential of incorporating fluorinated aromatic sulfonyl groups, akin to this compound, into materials for organic light-emitting diodes (OLEDs), enhancing their electroluminescent properties (Zhao et al., 2015).
Zukünftige Richtungen
The future directions in the study of “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, recent advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Wirkmechanismus
Target of Action
The primary target of the compound “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” is the proton pump (H+, K+ -ATPase) in the stomach . This enzyme is responsible for the final step in the production of gastric acid and is a key target for managing acid-related diseases .
Mode of Action
This compound acts as a proton pump inhibitor (PPI) and a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, which results in a decrease in the production of gastric acid . The inhibition is reversible, allowing the proton pump to resume its function when the compound is no longer present .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway. By inhibiting the proton pump, it disrupts the transport of hydrogen ions into the stomach, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acidity, providing relief from conditions caused by excessive stomach acid.
Result of Action
The primary result of the compound’s action is a reduction in gastric acid production . This can alleviate symptoms and complications associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, which are often caused by excessive stomach acid .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-15-8-4-5-9-16(15)21(19,20)18-11-10-14(12-18)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEUBNKAYOXIDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2394715.png)

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)




![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)